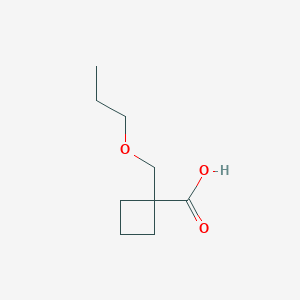
1-(Propoxymethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propoxymethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol This compound is characterized by a cyclobutane ring substituted with a propoxymethyl group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with propoxymethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
1-(Propoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The propoxymethyl group can be substituted with other functional groups using reagents like halides or nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Propoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propoxymethyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
1-(Propoxymethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane-1-carboxylic acid: Lacks the propoxymethyl group, making it less lipophilic.
1-(Methoxymethyl)cyclobutane-1-carboxylic acid: Contains a methoxymethyl group instead of a propoxymethyl group, affecting its reactivity and solubility.
1-(Ethoxymethyl)cyclobutane-1-carboxylic acid: Contains an ethoxymethyl group, which may alter its chemical properties compared to the propoxymethyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(propoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-2-6-12-7-9(8(10)11)4-3-5-9/h2-7H2,1H3,(H,10,11) |
Clé InChI |
HVARHOUMCSQBIF-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1(CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


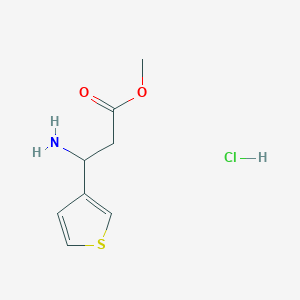
![7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12271609.png)
![8-[(2,5-Dimethylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12271616.png)
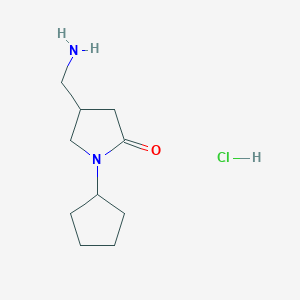
![1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B12271626.png)
![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12271631.png)
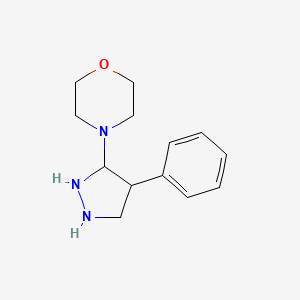
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12271653.png)
![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271673.png)
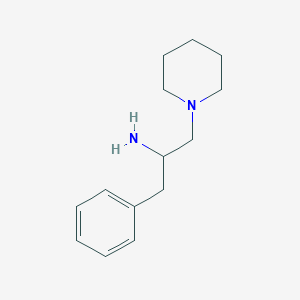
![9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271683.png)
![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
